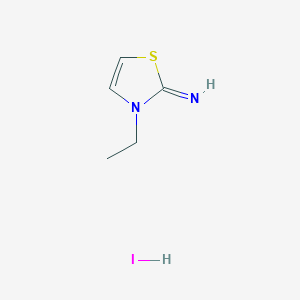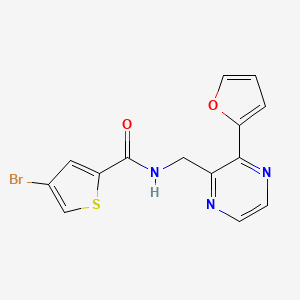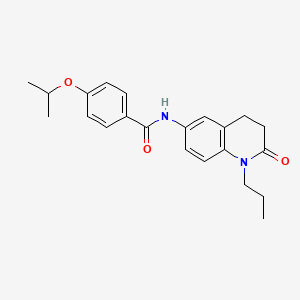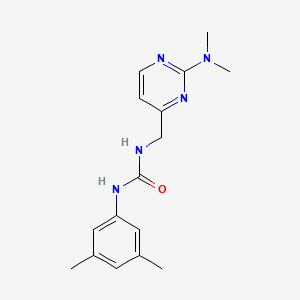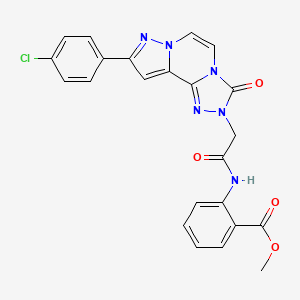
2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide” is a chemical compound. It belongs to the class of organic compounds known as phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another method involves the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .科学的研究の応用
Suzuki–Miyaura Coupling
2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide: is a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, and this compound plays a crucial role in the process. The SM coupling reaction involves the combination of chemically differentiated fragments using a palladium catalyst. Specifically, the boron moiety in this compound participates in transmetalation, transferring from boron to palladium, leading to the formation of new C–C bonds .
Positive Allosteric Modulation of Metabotropic Glutamate Receptor 5 (mGluR5)
Recent studies have identified 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide as a positive allosteric modulator (PAM) of mGluR5. This receptor is involved in synaptic transmission and neuronal signaling. The compound potentiates mGluR5 responses by acting at a site that overlaps with the binding site of a previously known negative allosteric modulator. Understanding its role in mGluR5 modulation could have implications for neurological disorders and drug development .
Structural Analysis Using Infrared Spectroscopy
Infrared spectroscopy is a fundamental technique for analyzing organic compounds’ molecular structure. Different functional groups exhibit distinct infrared absorption frequencies. Researchers have employed 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide in such studies, leveraging its unique vibrational modes to gain insights into its structure and composition .
Crystallography and Structural Determination
The crystal structure of 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide has been determined experimentally. By analyzing X-ray diffraction data, researchers gain detailed information about the arrangement of atoms in the crystal lattice. Such studies contribute to our understanding of molecular conformations and intermolecular interactions .
Radioisotope Labeling for PET Imaging
In a different context, 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide has been evaluated for radioisotope labeling. Specifically, it was used in the synthesis of a radiolabeled compound for positron emission tomography (PET) imaging. PET imaging allows visualization of biological processes in vivo, aiding in disease diagnosis and drug development .
Functional Ligand Design
The compound’s unique structure makes it a potential candidate for ligand design. Researchers explore its interactions with specific receptors or enzymes, aiming to develop ligands with tailored properties for therapeutic applications. Whether as an enzyme inhibitor or a receptor modulator, ligands derived from this compound could play a crucial role in drug discovery .
将来の方向性
The future directions for the study of “2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide” could involve further exploration of its potential applications, given the promising results obtained with similar compounds. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives exhibited significant anti-tubercular activity , suggesting potential applications in the development of new and effective anti-TB drugs.
作用機序
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
These properties would impact the bioavailability of the compound .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
特性
IUPAC Name |
2-chloro-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c17-13-4-2-1-3-12(13)16(22)19-11-14-18-6-5-15(20-14)21-7-9-23-10-8-21/h1-6H,7-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGJITJXTLZSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B2717438.png)

![5-((4-Benzylpiperidin-1-yl)(2,4-dichlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717443.png)
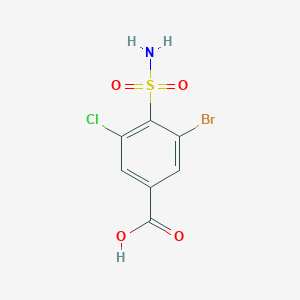
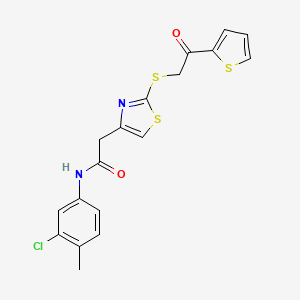
![N-(3,4-dichlorophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2717446.png)
